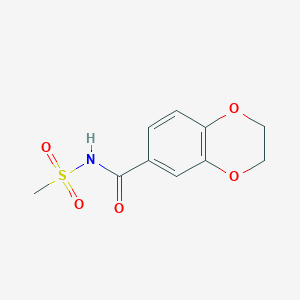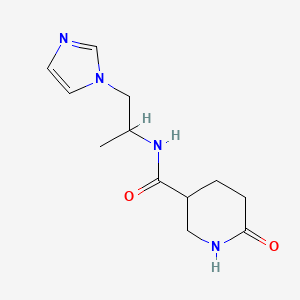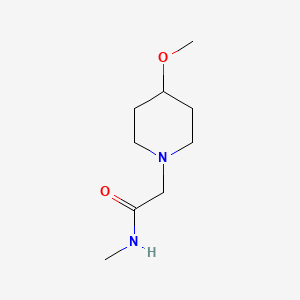
N-methylsulfonyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methylsulfonyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as MDL-101,002, is a synthetic compound that has been widely used in scientific research. It is a potent and selective antagonist of the dopamine D3 receptor, which plays a key role in the regulation of reward and motivation pathways in the brain. MDL-101,002 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, depression, and schizophrenia.
Wirkmechanismus
N-methylsulfonyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic dopamine system. By blocking the activity of this receptor, N-methylsulfonyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide can modulate the release of dopamine in the brain, which is involved in the regulation of reward and motivation pathways. This mechanism of action has been implicated in the potential therapeutic effects of N-methylsulfonyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide in addiction and other psychiatric disorders.
Biochemical and Physiological Effects:
N-methylsulfonyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have a number of biochemical and physiological effects in various animal models. It has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and heroin, as well as the motivation to self-administer these drugs. N-methylsulfonyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to reduce the expression of drug-seeking behavior and reinstatement of drug use after a period of abstinence. In addition, N-methylsulfonyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have potential antidepressant effects, as well as anxiolytic and antipsychotic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-methylsulfonyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for use in laboratory experiments. It is a highly selective antagonist of the dopamine D3 receptor, which allows for specific targeting of this receptor in various animal models. It has also been shown to have a long half-life in the brain, which allows for sustained effects over a period of time. However, one limitation of N-methylsulfonyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is that it can have off-target effects on other dopamine receptors, which can affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-methylsulfonyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is the potential therapeutic applications of this compound in addiction and other psychiatric disorders. Further studies are needed to investigate the effects of N-methylsulfonyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide on different stages of addiction, as well as its potential use in combination with other pharmacological and behavioral interventions. Another area of interest is the development of more selective and potent dopamine D3 receptor antagonists, which could have improved therapeutic efficacy and reduced off-target effects. Finally, there is a need for further studies to investigate the potential side effects and safety of N-methylsulfonyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide in humans, as well as its pharmacokinetics and pharmacodynamics in different populations.
Synthesemethoden
N-methylsulfonyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized using a multi-step process starting from 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. The first step involves the conversion of the carboxylic acid group into a sulfonyl chloride using thionyl chloride. The resulting sulfonyl chloride is then reacted with N-methylamine to form the corresponding sulfonamide. The final step involves the reduction of the double bond in the benzodioxine ring using palladium on carbon and hydrogen gas.
Wissenschaftliche Forschungsanwendungen
N-methylsulfonyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively used in scientific research to investigate the role of the dopamine D3 receptor in various physiological and pathological processes. It has been shown to modulate the activity of the mesolimbic dopamine system, which is involved in reward and reinforcement pathways. N-methylsulfonyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been used to study the effects of dopamine D3 receptor blockade on drug-seeking behavior, as well as its potential therapeutic applications in addiction and other psychiatric disorders.
Eigenschaften
IUPAC Name |
N-methylsulfonyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5S/c1-17(13,14)11-10(12)7-2-3-8-9(6-7)16-5-4-15-8/h2-3,6H,4-5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMDAXWRRHGTLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethyl]imidazolidine-2,4-dione](/img/structure/B7570871.png)
![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine](/img/structure/B7570877.png)

![2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline](/img/structure/B7570896.png)

![1'-[(2-Chlorophenyl)carbonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B7570911.png)

![3-[4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B7570919.png)


![N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B7570942.png)
![Methyl 3-[(2-chloro-4-nitrobenzoyl)-ethylamino]propanoate](/img/structure/B7570949.png)
![1-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7570952.png)